An In-Depth Technical Guide to Fmoc-Lys(Dansyl)-OH for Advanced Peptide Synthesis and Analysis
An In-Depth Technical Guide to Fmoc-Lys(Dansyl)-OH for Advanced Peptide Synthesis and Analysis
Abstract
This technical guide provides a comprehensive overview of N-α-(9-Fluorenylmethyloxycarbonyl)-N-ε-(5-dimethylaminonaphthalene-1-sulfonyl)-L-lysine, commonly known as Fmoc-Lys(Dansyl)-OH. This specialized amino acid derivative is a cornerstone in modern peptide chemistry, integrating the principles of solid-phase peptide synthesis (SPPS) with the analytical power of fluorescence. By covalently linking a dansyl chloride fluorophore to the ε-amino group of the lysine side chain, this reagent enables the direct, in-sequence incorporation of a fluorescent probe. This guide will detail its physicochemical properties, explore its critical role in creating fluorescently labeled peptides for research and diagnostic applications, provide validated experimental protocols for its use, and discuss its application in advanced biochemical assays such as Förster Resonance Energy Transfer (FRET).
Introduction: The Tri-Functional Power of Fmoc-Lys(Dansyl)-OH
Fmoc-Lys(Dansyl)-OH is a meticulously designed molecule that serves three distinct but synergistic functions in peptide science. Understanding this trifunctional nature is key to appreciating its versatility and power.
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The Fmoc Group (N-α-protection): The 9-fluorenylmethyloxycarbonyl (Fmoc) group is a base-labile protecting group attached to the α-amino position. Its primary role is to prevent unwanted polymerization during the coupling of the next amino acid in the sequence.[1][2] The mild cleavage conditions required for its removal (typically a piperidine solution) make the Fmoc strategy highly compatible with a wide range of sensitive functional groups that may be present in a peptide sequence, a significant advantage over harsher, acid-labile strategies like Boc-SPPS.[3]
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The Lysine Core: As a derivative of the essential amino acid L-lysine, it provides the fundamental backbone structure for incorporation into a growing polypeptide chain. The lysine side chain offers a primary amine (the ε-amino group), which serves as the ideal attachment point for functional moieties without interfering with the peptide backbone formation.
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The Dansyl Group (Side-Chain Reporter): The 5-(Dimethylamino)naphthalene-1-sulfonyl (dansyl) group is a classic and highly robust fluorophore attached to the lysine side-chain.[1] This moiety is the "business end" of the molecule for analytical purposes. Its fluorescence is environmentally sensitive, making it a valuable probe for studying peptide conformation, binding events, and enzymatic activity.[1][4] The direct incorporation of the dansyl group during synthesis circumvents the need for post-synthetic labeling, which can be inefficient and lead to non-specific modifications.[5][6]
This intelligent design allows researchers to synthesize peptides with a precisely positioned fluorescent label, opening the door to a vast array of sophisticated biochemical and cellular assays.[1][5]
Physicochemical and Spectral Properties
A thorough understanding of the molecule's fundamental properties is critical for its effective use, from calculating molar quantities for synthesis to designing fluorescence-based experiments.
| Property | Value | Source(s) |
| CAS Number | 118584-90-0 | [1][7][8][9] |
| Molecular Formula | C₃₃H₃₅N₃O₆S | [1][7][8] |
| Molecular Weight | 601.7 g/mol | [1][7][8] |
| IUPAC Name | (2S)-6-[[5-(dimethylamino)naphthalen-1-yl]sulfonylamino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)hexanoic acid | [1] |
| Appearance | Typically a yellow to orange powder | [10] |
| Solubility | Soluble in DMF, DMSO, and other polar organic solvents | [11] |
| Excitation Wavelength (λex) | ~335 nm | [1] |
| Emission Wavelength (λem) | ~515 nm | [1] |
| Storage Temperature | 2-8°C, protect from light and moisture | [12] |
Core Applications & Methodologies
Direct Incorporation in Fmoc Solid-Phase Peptide Synthesis (SPPS)
The primary application of Fmoc-Lys(Dansyl)-OH is its use as a building block in automated or manual Fmoc-SPPS.[1][13] This allows for the creation of peptides with a fluorescent tag at a predetermined position within the sequence.
Workflow for Incorporating Fmoc-Lys(Dansyl)-OH in SPPS
Caption: Workflow for SPPS incorporating a fluorescent label.
Detailed Protocol: Manual Coupling of Fmoc-Lys(Dansyl)-OH
This protocol assumes a 0.1 mmol synthesis scale on a rink amide resin. Adjust volumes accordingly for different scales.
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Resin Preparation: Swell the peptide-resin (on which the sequence up to the insertion point has been synthesized) in N,N-Dimethylformamide (DMF) for 30 minutes.
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Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 x 10 minutes). Wash thoroughly with DMF (5x), Dichloromethane (DCM) (3x), and DMF (3x) to ensure complete removal of piperidine.
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Causality Insight: Piperidine is a secondary amine that acts as a base to cleave the acidic proton on the fluorenyl ring, initiating an elimination reaction that liberates the free amine. Thorough washing is critical as residual piperidine will neutralize the subsequent coupling reagents.
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Activation of Fmoc-Lys(Dansyl)-OH: In a separate vessel, dissolve Fmoc-Lys(Dansyl)-OH (0.4 mmol, 4 eq), HBTU (0.39 mmol, 3.9 eq), and HOBt (0.4 mmol, 4 eq) in DMF. Add N,N-Diisopropylethylamine (DIEA) (0.8 mmol, 8 eq) and allow the solution to pre-activate for 2-5 minutes. The solution should turn yellow.
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Causality Insight: HBTU/HOBt is a highly efficient coupling system. HOBt first forms an active ester with the carboxylic acid of the amino acid. HBTU accelerates this reaction and stabilizes the active ester, minimizing side reactions like racemization. DIEA is a non-nucleophilic base required to activate the system.
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Coupling Reaction: Add the activated amino acid solution to the deprotected peptide-resin. Agitate the reaction vessel for 2-4 hours at room temperature.
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Expertise Note: The bulky dansyl group can cause steric hindrance. A longer coupling time and/or a double coupling (repeating steps 3 and 4) may be necessary to ensure the reaction goes to completion.
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Monitoring: Perform a Kaiser test on a small sample of resin beads. A negative result (beads remain colorless/yellow) indicates successful coupling. If the test is positive (beads turn blue), repeat the coupling step.[14]
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Washing: Once coupling is complete, wash the resin thoroughly with DMF (5x) and DCM (3x). The resin is now ready for the next deprotection and coupling cycle.
Cleavage and Purification
After the full peptide sequence is assembled, the peptide must be cleaved from the solid support and the side-chain protecting groups must be removed.
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Preparation: Wash the final peptide-resin with DCM and dry it under a stream of nitrogen or in a vacuum desiccator.
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Cleavage: Prepare a cleavage cocktail appropriate for the other amino acids in the sequence. A common general-purpose cocktail is Reagent K (TFA/water/phenol/thioanisole/EDT - 82.5:5:5:5:2.5).[3] Add the cocktail to the resin (approx. 10 mL per gram of resin) and shake at room temperature for 2-3 hours.
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Safety Precaution: Trifluoroacetic acid (TFA) is highly corrosive and should be handled with extreme caution in a chemical fume hood.[14]
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Peptide Precipitation: Filter the resin and collect the filtrate. Precipitate the crude peptide by adding the filtrate dropwise to a large volume of cold diethyl ether.
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Purification: Pellet the peptide by centrifugation, decant the ether, and dry the crude product. The dansyl-labeled peptide can be readily visualized as a fluorescent band during purification by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC). The dansyl group's fluorescence allows for sensitive detection using a fluorescence detector set to the appropriate wavelengths (e.g., Ex: 335 nm, Em: 515 nm).[1]
Application in FRET-Based Assays
Förster Resonance Energy Transfer (FRET) is a powerful technique for measuring distances on the nanometer scale (1-10 nm), making it ideal for studying molecular interactions.[15][16] In a FRET assay, energy is transferred non-radiatively from an excited donor fluorophore to a nearby acceptor molecule (which can be another fluorophore or a quencher).[16]
Fmoc-Lys(Dansyl)-OH is an excellent building block for creating FRET peptide substrates. The dansyl group can serve as the FRET donor. It is commonly paired with an acceptor/quencher like Dabcyl.[10][17]
Example: A Protease Activity Assay
A peptide can be synthesized containing both a dansyl group and a quencher (e.g., Dabcyl), separated by a specific protease cleavage sequence.
Caption: Principle of a FRET-based protease assay.
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Initial State: In the intact peptide, the dansyl donor and Dabcyl quencher are in close proximity. When the dansyl group is excited at ~335 nm, the energy is efficiently transferred to the Dabcyl group and dissipated as heat. The result is low to no fluorescence emission.
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Enzymatic Cleavage: Upon addition of a specific protease, the enzyme cleaves the peptide bond within the recognition sequence.
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Final State: The dansyl and Dabcyl moieties diffuse apart. Now, when the dansyl group is excited, it can no longer transfer energy to the quencher and instead emits its characteristic fluorescence at ~515 nm. The rate of increase in fluorescence is directly proportional to the enzyme's activity.[4][18]
Handling, Storage, and Safety
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Storage: Fmoc-Lys(Dansyl)-OH should be stored in a cool (2-8°C), dry place, tightly sealed to prevent moisture absorption. It should be protected from direct light to prevent photobleaching of the dansyl fluorophore.
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Handling: Standard laboratory personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. Handle the powder in a well-ventilated area or fume hood to avoid inhalation.
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Safety: While not acutely toxic, avoid contact with skin and eyes. Refer to the manufacturer's Safety Data Sheet (SDS) for complete safety and disposal information.
Conclusion
Fmoc-Lys(Dansyl)-OH is more than just a protected amino acid; it is an enabling tool for sophisticated biochemical inquiry. Its seamless integration into the robust and versatile Fmoc-SPPS workflow provides a direct and reliable method for producing peptides with a built-in fluorescent reporter. From tracking peptide localization and quantifying enzymatic reactions to elucidating protein-protein interactions, the applications are vast and impactful. This guide has provided the core properties, validated protocols, and theoretical underpinnings necessary for researchers, scientists, and drug development professionals to effectively leverage the unique capabilities of Fmoc-Lys(Dansyl)-OH in their work.
References
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Title: Innovations in Peptide Synthesis: The Role of Fmoc-Lys(Dansyl)-OH Source: NINGBO INNO PHARMCHEM CO.,LTD. URL: [Link]
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Title: Direct solid-phase synthesis and fluorescence labeling of large, monodisperse mannosylated dendrons in a peptide synthesizer Source: PubMed URL: [Link]
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Title: Solid-phase approaches for labelling targeting peptides with far-red emitting coumarin fluorophores Source: University of Barcelona Digital Repository URL: [Link]
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Title: The Synthesis and Application of Fmoc-Lys(5-Fam) Building Blocks Source: NIH National Center for Biotechnology Information URL: [Link]
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Title: Förster resonance energy transfer (FRET)-based small-molecule sensors and imaging agents Source: NIH National Center for Biotechnology Information URL: [Link]
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Title: A Guide to Fluorescent Protein FRET Pairs Source: NIH National Center for Biotechnology Information URL: [Link]
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